
Tert-butyl (5-oxooctahydropentalen-2-YL)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (5-oxooctahydropentalen-2-YL)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-oxooctahydropentalen-2-YL)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to yield the desired carbamate .
Industrial Production Methods
Industrial production of tert-butyl carbamates often employs di-tert-butyl dicarbonate as a reagent due to its efficiency in forming Boc-derivatives. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis and ensure high yields .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (5-oxooctahydropentalen-2-YL)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in the reactions of tert-butyl carbamates include:
Oxidizing agents: Potassium permanganate, osmium tetroxide.
Reducing agents: Hydrogen gas with nickel or rhodium catalysts, lithium aluminum hydride, sodium borohydride.
Nucleophiles: Organolithium reagents, Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
Tert-butyl (5-oxooctahydropentalen-2-YL)carbamate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-butyl (5-oxooctahydropentalen-2-YL)carbamate involves the formation of a stable carbamate protecting group. This group can be installed and removed under relatively mild conditions, making it useful for protecting amines during various chemical transformations. The stability of the tert-butyl carbocation, which is cleaved when the Boc protecting group is removed, is a key factor in its effectiveness .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: Another common protecting group for amines, removed using catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMoc): A protecting group that can be removed with an amine base.
Methoxycarbonyl derivative: Less stable compared to tert-butyl carbamate due to the less substituted alkyl group.
Uniqueness
Tert-butyl (5-oxooctahydropentalen-2-YL)carbamate is unique due to its high stability and ease of removal under mild conditions. This makes it particularly useful in complex synthetic pathways where selective protection and deprotection of amines are required .
Propiedades
Número CAS |
1934426-37-5 |
|---|---|
Fórmula molecular |
C13H21NO3 |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
tert-butyl N-(5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalen-2-yl)carbamate |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-10-4-8-6-11(15)7-9(8)5-10/h8-10H,4-7H2,1-3H3,(H,14,16) |
Clave InChI |
FROMJMYXRCXEKJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC2CC(=O)CC2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4',5'-Dihydro-1'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-C]pyrazol]-3'-amine](/img/structure/B15323643.png)
![2-(2,2-Dimethylpropyl)-8-ethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15323644.png)

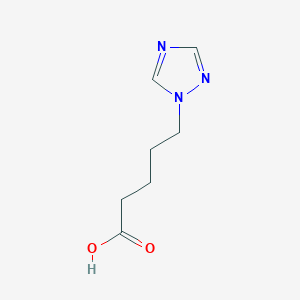
![8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B15323669.png)
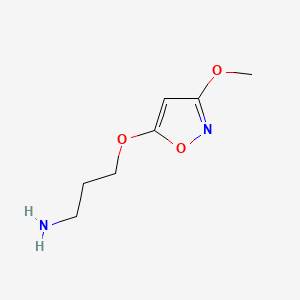
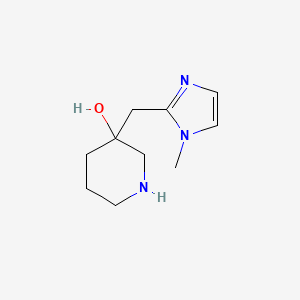
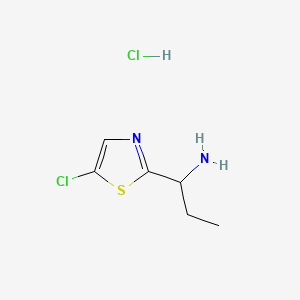
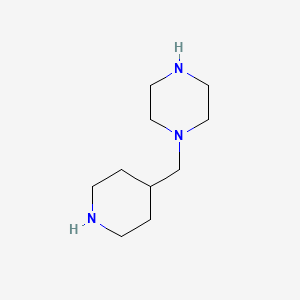


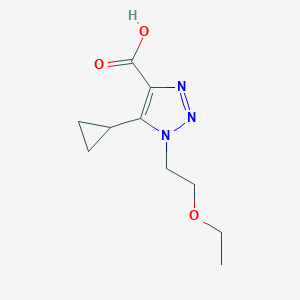
![(2S)-2-amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B15323747.png)

